molecular formula C7H8BNO4S B13513148 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide

Cat. No.: B13513148
M. Wt: 213.02 g/mol
InChI Key: CPJTWZNOKWXTCV-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide is a boron-containing compound that belongs to the benzoxaborole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. For example, one common method involves the reaction of 2-aminophenol with boric acid to form the benzoxaborole core, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in its ability to form stable complexes with biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where sulfonamide functionality is desired, such as in certain medicinal chemistry contexts .

Properties

Molecular Formula

C7H8BNO4S

Molecular Weight

213.02 g/mol

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-6-sulfonamide

InChI

InChI=1S/C7H8BNO4S/c9-14(11,12)6-2-1-5-4-13-8(10)7(5)3-6/h1-3,10H,4H2,(H2,9,11,12)

InChI Key

CPJTWZNOKWXTCV-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)S(=O)(=O)N)O

Origin of Product

United States

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